4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane CAS number and properties
The following is an in-depth technical monograph on 4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane , designed for researchers and drug development professionals. CAS Number: 898783-64-7 Synonyms: 4-Chloro-1-[2-(trifluo...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical monograph on 4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane , designed for researchers and drug development professionals.
CAS Number: 898783-64-7
Synonyms: 4-Chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one; 2'-(Trifluoromethyl)-4-chlorobutyrophenone
Executive Summary
4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane is a specialized fluorinated building block utilized primarily in the synthesis of central nervous system (CNS) active agents. Structurally, it belongs to the butyrophenone class, a scaffold historic to antipsychotic pharmacophores (e.g., Haloperidol).[1] The introduction of the ortho-trifluoromethyl (-CF₃) group distinguishes this compound from its chlorinated or fluorinated analogs, imparting unique lipophilic and metabolic stability profiles.[1]
This guide addresses the critical synthetic challenge of accessing the ortho-isomer, which cannot be synthesized via standard Friedel-Crafts acylation due to the meta-directing nature of the trifluoromethyl group.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Identification Data
Parameter
Detail
CAS Number
898783-64-7
Molecular Formula
C₁₁H₁₀ClF₃O
Molecular Weight
250.65 g/mol
SMILES
FC(F)(F)C1=CC=CC=C1C(=O)CCCCl
InChI Key
VOCPYEWBWOAVGP-UHFFFAOYSA-N
MDL Number
MFCD08690816
Physical Properties
Note: Experimental values for this specific isomer are sparse in open literature; values below represent consensus modeled data for 2'-substituted butyrophenones.
Property
Value / Range
Appearance
Pale yellow to amber liquid or low-melting solid
Boiling Point
~280–285 °C (760 mmHg)
Density
1.28 ± 0.06 g/cm³
Flash Point
>110 °C
LogP (Predicted)
3.5 – 3.8 (High Lipophilicity)
Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Synthesis & Production Technologies
The Synthetic Challenge (Expert Insight)
A common error in the synthesis of this compound is attempting a direct Friedel-Crafts acylation of (trifluoromethyl)benzene with 4-chlorobutyryl chloride.[1]
The Trap: The -CF₃ group is strongly electron-withdrawing and meta-directing .
The Result: Direct acylation yields the 3-isomer (CAS 166312-46-5), not the desired 2-isomer .
The Solution: To secure the ortho position, the synthesis must utilize Grignard or Organolithium chemistry starting from a pre-functionalized ortho-halobenzotrifluoride.[1]
Wash organic phase with Brine, dry over Na₂SO₄, and concentrate.[1][2]
Purification: Vacuum distillation or Silica Gel Chromatography (Hexane/EtOAc gradient).[1]
Applications in Drug Discovery[1]
Pharmacophore Modulation
This compound serves as a "linker" intermediate.[1] The 4-chloro group is a versatile leaving group, allowing for the attachment of amines (e.g., piperazines, piperidines) to form the final bioactive scaffold.[1]
Lipophilicity: The ortho-CF₃ group significantly increases LogP compared to the standard para-fluoro (Haloperidol) or para-chloro analogs, potentially enhancing blood-brain barrier (BBB) penetration.
Metabolic Stability: The C-F bond is resistant to CYP450 oxidation, blocking metabolic soft spots on the phenyl ring.[1]
Conformational Lock: The steric bulk of the ortho-CF₃ group forces the phenyl ring out of planarity with the carbonyl, creating a distinct 3D shape that may improve selectivity for specific Dopamine (D2) or Serotonin (5-HT) receptors.[1]
Application Note & Protocol: A Detailed Guide to the Synthesis of 4-chloro-1-(2-trifluoromethylphenyl)butan-1-one
Abstract This document provides a comprehensive, multi-step protocol for the synthesis of 4-chloro-1-(2-trifluoromethylphenyl)butan-1-one, a valuable fluorinated ketone intermediate in pharmaceutical and agrochemical res...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, multi-step protocol for the synthesis of 4-chloro-1-(2-trifluoromethylphenyl)butan-1-one, a valuable fluorinated ketone intermediate in pharmaceutical and agrochemical research. The synthesis commences with the readily available 2-trifluoromethylbenzoyl chloride and proceeds through a robust three-step sequence involving malonic ester acylation, subsequent alkylation, and a final decarboxylation step. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental procedures, and critical safety information to ensure a successful and reproducible synthesis.
Introduction and Synthetic Strategy
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] The target molecule, 4-chloro-1-(2-trifluoromethylphenyl)butan-1-one, serves as a versatile bifunctional building block, featuring a reactive ketone and a terminal chloride, making it an attractive precursor for a variety of more complex chemical entities.
While the Friedel-Crafts acylation is a standard method for the synthesis of aryl ketones, the direct preparation of the title compound from 2-trifluoromethylbenzoyl chloride via a simple acylation is not feasible.[2][3] Therefore, a more strategic, multi-step approach is required. The synthetic route detailed herein is designed to be both efficient and scalable, utilizing well-established and reliable chemical transformations.
The overall synthetic strategy is a three-step process:
Acylation of Diethyl Malonate: 2-trifluoromethylbenzoyl chloride is reacted with diethyl malonate in the presence of a suitable base to form diethyl 2-(2-trifluoromethylbenzoyl)malonate.
Alkylation: The resulting β-keto ester is then alkylated with 1-bromo-2-chloroethane to introduce the desired chloropropyl side chain.
Decarboxylation: The final step involves the removal of one of the ester groups via a Krapcho decarboxylation to yield the target product, 4-chloro-1-(2-trifluoromethylphenyl)butan-1-one.
Caption: Overall workflow for the synthesis of 4-chloro-1-(2-trifluoromethylphenyl)butan-1-one.
Experimental Protocols
Part 1: Synthesis of Diethyl 2-(2-trifluoromethylbenzoyl)malonate
Mechanism: This step involves the nucleophilic acyl substitution of 2-trifluoromethylbenzoyl chloride with the enolate of diethyl malonate. The reaction is typically mediated by a non-nucleophilic base, such as magnesium ethoxide or sodium hydride, which deprotonates the acidic α-hydrogen of the malonic ester to form the reactive enolate.
Reagents and Materials:
Reagent/Material
CAS Number
Molecular Weight ( g/mol )
Molarity/Density
Amount (Equivalents)
2-Trifluoromethylbenzoyl chloride
312-84-5
208.56
1.383 g/mL
1.0
Diethyl malonate
105-53-3
160.17
1.055 g/mL
1.1
Magnesium Turnings
7439-95-4
24.31
-
1.1
Anhydrous Ethanol
64-17-5
46.07
0.789 g/mL
-
Anhydrous Toluene
108-88-3
92.14
0.867 g/mL
-
Iodine
7553-56-2
253.81
-
1 crystal
Protocol:
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 eq).
Add a small crystal of iodine to activate the magnesium surface.
In the dropping funnel, add a solution of anhydrous ethanol (0.2 eq) in anhydrous toluene. Add a small portion to the magnesium and gently heat to initiate the reaction. Once initiated, add the remaining ethanol solution dropwise to maintain a gentle reflux.
After the magnesium has completely reacted to form magnesium ethoxide, add diethyl malonate (1.1 eq) dropwise.
Heat the mixture to 60-70 °C and add a solution of 2-trifluoromethylbenzoyl chloride (1.0 eq) in anhydrous toluene dropwise over 30 minutes.
After the addition is complete, maintain the reaction at reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid.
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(2-trifluoromethylbenzoyl)malonate, which can be used in the next step without further purification.
Part 2: Synthesis of Diethyl 2-(2-chloroethyl)-2-(2-trifluoromethylbenzoyl)malonate
Mechanism: This step is a standard SN2 alkylation. A base, such as potassium carbonate, is used to deprotonate the remaining acidic α-hydrogen of the β-keto ester intermediate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of 1-bromo-2-chloroethane, displacing the bromide and forming the new carbon-carbon bond.
Caption: Key steps in the alkylation of the β-keto ester intermediate.
Reagents and Materials:
Reagent/Material
CAS Number
Molecular Weight ( g/mol )
Molarity/Density
Amount (Equivalents)
Diethyl 2-(2-trifluoromethylbenzoyl)malonate
-
332.27
-
1.0
1-Bromo-2-chloroethane
107-04-0
143.43
1.703 g/mL
1.2
Anhydrous Potassium Carbonate
584-08-7
138.21
-
1.5
Anhydrous Acetone or DMF
67-64-1
58.08
0.791 g/mL
-
Protocol:
To a round-bottom flask containing the crude diethyl 2-(2-trifluoromethylbenzoyl)malonate (1.0 eq), add anhydrous acetone or dimethylformamide (DMF) as the solvent.
Add anhydrous potassium carbonate (1.5 eq) to the mixture.
Stir the suspension vigorously and add 1-bromo-2-chloroethane (1.2 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the progress by TLC.
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Wash the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure to remove the solvent.
The resulting crude product can be purified by column chromatography on silica gel or used directly in the next step.
Part 3: Decarboxylation to 4-chloro-1-(2-trifluoromethylphenyl)butan-1-one
Mechanism: The Krapcho decarboxylation is a reliable method for the decarboxylation of esters with an α-electron-withdrawing group. In this case, the reaction is facilitated by a salt, such as lithium chloride, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO). The chloride ion acts as a nucleophile, attacking the ethyl group of one of the esters in an SN2 fashion, leading to the formation of an intermediate carboxylate salt, which then decarboxylates upon heating.
In a round-bottom flask, dissolve the crude diethyl 2-(2-chloroethyl)-2-(2-trifluoromethylbenzoyl)malonate (1.0 eq) in DMSO.
Add lithium chloride (2.0 eq) and a few drops of water to the solution.
Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. Monitor the evolution of carbon dioxide.
The reaction progress can be monitored by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and pour it into a larger volume of water.
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x).
Combine the organic extracts, wash with water and then with brine to remove residual DMSO.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
The crude 4-chloro-1-(2-trifluoromethylphenyl)butan-1-one can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Expected Characterization Data:
1H NMR: Expect characteristic peaks for the aromatic protons, the methylene protons adjacent to the carbonyl, the methylene protons adjacent to the chlorine, and the central methylene protons.
13C NMR: Expect signals for the carbonyl carbon, the trifluoromethyl carbon, the aromatic carbons, and the three distinct methylene carbons of the butyl chain.
IR Spectroscopy: A strong absorption band around 1690-1710 cm-1 corresponding to the carbonyl stretch is expected.
Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
Safety and Handling
Mandatory Safety Protocols:
All manipulations should be performed in a well-ventilated fume hood.
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
An emergency eyewash and safety shower should be readily accessible.
Reagent-Specific Hazards:
Reagent
Hazards
Handling Precautions
2-Trifluoromethylbenzoyl chloride
Corrosive, causes severe skin burns and eye damage. Reacts with water to produce HCl gas.
Handle under inert atmosphere. Avoid inhalation of vapors. Use with caution in a fume hood.
Diethyl malonate
Combustible liquid.
Keep away from heat and open flames.
Magnesium Turnings
Flammable solid.
Handle in an inert atmosphere to prevent oxidation. Keep away from water.
1-Bromo-2-chloroethane
Toxic if swallowed or inhaled. Causes skin and eye irritation. Suspected of causing cancer.
Handle with extreme care. Avoid all contact and inhalation.
Lithium Chloride
Irritant.
Avoid creating dust.
DMSO
Combustible liquid. Can be absorbed through the skin and may carry other dissolved chemicals with it.
Caption: A decision tree for ensuring safety during the experimental procedure.
References
National Center for Biotechnology Information. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. [Link]
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
Application Note: Strategic Utilization of 4-Chloro-1-(2-trifluoromethylphenyl)butane in Medicinal Chemistry
[1] Executive Summary & Chemical Profile[1][2] 4-Chloro-1-(2-trifluoromethylphenyl)butane is a high-value alkylating agent designed for the synthesis of lipophilic, metabolically stable pharmaceutical candidates.[1] Unli...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Profile[1][2]
4-Chloro-1-(2-trifluoromethylphenyl)butane is a high-value alkylating agent designed for the synthesis of lipophilic, metabolically stable pharmaceutical candidates.[1] Unlike its para-fluoro analog (a key intermediate for Haloperidol), this ortho-trifluoromethyl (-CF3) variant offers unique steric and electronic properties.[1] The bulky -CF3 group at the ortho position induces significant conformational restriction and blocks metabolic oxidation at the most vulnerable site on the phenyl ring, making it an ideal scaffold for Central Nervous System (CNS) and Oncology drug discovery.[1]
Soluble in DCM, THF, DMF, Toluene; Insoluble in Water
Strategic Applications & Mechanisms[1]
This intermediate serves as a "divergent node" in synthesis, allowing access to three distinct chemical spaces:
N-Alkylation (CNS Ligands): The 4-carbon linker is the "Goldilocks" length for connecting aryl "head groups" to amine "tail groups" (e.g., piperazines) in GPCR ligands (Dopamine D2, 5-HT1A).[1]
Intramolecular Cyclization (Tetralins): Under Lewis Acid catalysis, the molecule undergoes intramolecular Friedel-Crafts alkylation to form 1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene, a core found in novel antidepressants.[1]
Organometallic Coupling: Conversion to the Grignard reagent allows for C-C bond formation with aldehydes or ketones.[1]
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.
Figure 1: Divergent synthetic utility of the 4-chlorobutyl-2-CF3 scaffold.[1]
Detailed Experimental Protocols
Protocol A: N-Alkylation of 4-Phenylpiperazine (GPCR Ligand Synthesis)
Rationale: Direct alkylation of secondary amines with alkyl chlorides can be sluggish.[1] We utilize the Finkelstein modification (in situ conversion to alkyl iodide) to accelerate reaction kinetics and suppress elimination byproducts.[1]
Setup: Charge a dry round-bottom flask with 4-Chloro-1-(2-trifluoromethylphenyl)butane (10 mmol) and MeCN (50 mL).
Activation: Add KI (1 mmol). Stir at room temperature for 15 minutes. Note: The solution may darken slightly due to trace iodine liberation.[1]
Addition: Add 1-(2-Methoxyphenyl)piperazine (11 mmol) followed by anhydrous K₂CO₃ (30 mmol).
Reaction: Heat the mixture to reflux (80-82°C) under nitrogen atmosphere. Monitor by TLC or LC-MS.[1]
Checkpoint: Reaction typically reaches >95% conversion within 12-16 hours.[1]
Workup: Cool to room temperature. Filter off inorganic solids (KCl/K₂CO₃).[1] Concentrate the filtrate under reduced pressure.
Purification: Dissolve residue in DCM, wash with water and brine. Dry over Na₂SO₄.[1] Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).
Self-Validating QC:
¹H NMR: Look for the disappearance of the triplet at ~3.5 ppm (CH₂-Cl) and appearance of a new triplet at ~2.4 ppm (CH₂-N).[1]
LC-MS: Confirm M+H peak corresponding to the coupled product.
Rationale: This protocol constructs the Tetralin core.[1] The electron-withdrawing -CF3 group deactivates the ring, requiring a strong Lewis Acid (AlCl₃) and elevated temperatures compared to non-fluorinated analogs.[1]
Aluminum Chloride (AlCl₃, 1.2 equiv) - Lewis Acid[1]
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - Solvent[1]
Step-by-Step Methodology:
Preparation: Flame-dry a 3-neck flask and purge with Argon. Add AlCl₃ (12 mmol) and anhydrous DCE (20 mL).
Addition: Dissolve the starting material (10 mmol) in DCE (10 mL). Add this solution dropwise to the AlCl₃ suspension at 0°C over 30 minutes.
Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (83°C) for 4-6 hours.
Critical Insight: The ortho-CF3 group creates steric hindrance.[1] If conversion is low, add 0.5 equiv of fresh AlCl₃.[1]
Quench: Cool to 0°C. Slowly pour the reaction mixture into ice-water/HCl mixture. Caution: Exothermic.[1]
Extraction: Extract the aqueous layer with DCM (3x).[1] Combine organics, wash with NaHCO₃ and brine.[1]
Isolation: Dry and concentrate. The product, 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene (or isomer depending on rearrangement), is often an oil.[1]
Quality Control & Troubleshooting
The following decision tree assists in validating the quality of the starting material and troubleshooting reaction failures.
Figure 2: Quality control and troubleshooting logic.
References
Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008, 37, 320-330.[1] Link
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.[1] Link[1]
Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369.[1] Link[1]
Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1] Berichte der deutschen chemischen Gesellschaft, 1910, 43(2), 1528–1532.[1] Link[1]
Application Note: Solvent Selection and Recrystallization Protocols for Ortho-Trifluoromethyl Butyrophenones
Abstract & Core Challenge The recrystallization of ortho-trifluoromethyl butyrophenones presents a unique thermodynamic challenge in process chemistry. These molecules combine a highly lipophilic, electron-withdrawing tr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Challenge
The recrystallization of ortho-trifluoromethyl butyrophenones presents a unique thermodynamic challenge in process chemistry. These molecules combine a highly lipophilic, electron-withdrawing trifluoromethyl (
) group with a flexible alkyl (butyryl) chain. This structural duality frequently leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than the formation of a stable crystal lattice.[1]
This guide provides a scientifically grounded approach to solvent selection, utilizing Hansen Solubility Parameters (HSP) to predict miscibility and defining protocols to bypass the metastable oil phase. It is designed for researchers working with solid intermediates of this class (e.g., pharmaceutical precursors) or attempting low-temperature purification of low-melting analogs.
The Physicochemical Landscape
To select the correct solvent, one must understand the competing forces within the crystal lattice:
The Ortho-Effect (Steric Inhibition): The bulky
group at the ortho position forces the carbonyl group out of planarity with the phenyl ring. This reduces - stacking efficiency, lowering the melting point and increasing the solubility in non-polar solvents.
The Fluorine Effect (Lipophilicity): The
moiety significantly lowers the surface energy. Standard polar protic solvents (methanol, water) often repel the fluorinated domain, driving the molecules to aggregate into amorphous oils rather than ordered crystals.
The Butyl Chain (Entropy): The rotational freedom of the butyl chain favors the liquid state. Upon cooling, the entropic penalty of locking this chain into a lattice often exceeds the enthalpic gain of crystallization, resulting in a supercooled oil.
Protic solvents (Alcohols) are good only if the temperature is high; they act as antisolvents at low temps.
Solvent Selection Strategy
We utilize a Binary Solvent System approach. Single solvents rarely possess the gradient required to solvate the fluorinated ring while precipitating the alkyl chain upon cooling without inducing oiling out.
Recommended Solvent Systems
System Type
Solvent Pair (Solvent / Antisolvent)
Rationale
Primary Recommendation
IPA / Water (Start with 90:10, move to 50:50)
Isopropanol (IPA) accommodates the lipophilic core better than MeOH. Water acts as a strong antisolvent but must be added very slowly to prevent LLPS.
Lipophilic Alternative
Ethyl Acetate / n-Heptane
Best for preventing oiling out. EtAc solvates the carbonyl; Heptane solvates the but precipitates the complex upon cooling.
Fluorine-Specific
Toluene / Methylcyclohexane
Toluene provides -stacking templates. Methylcyclohexane is preferred over hexane for higher boiling point and better lipophilic matching.
Decision Logic & Workflow
The following diagram outlines the decision process for solvent selection based on the physical state of the crude material.
Caption: Decision matrix for solvent selection based on crude material state and solubility behavior.
Detailed Protocol: The "Seeding at Cloud Point" Method
This protocol is specifically engineered to avoid the "Oiling Out" zone by controlling supersaturation.
Materials
Crude Compound: 5.0 g
Solvent A (Good Solvent): Ethyl Acetate (EtAc) or Isopropanol (IPA)
Solvent B (Antisolvent): n-Heptane or Water
Equipment: Jacketed reactor or round-bottom flask with overhead stirring (magnetic stirring often fails if oil forms).
Step-by-Step Methodology
Dissolution (Saturation):
Charge crude solid into the flask.
Add Solvent A (minimum volume) while heating to near reflux (approx. 70°C for IPA, 75°C for EtAc).
Critical: Ensure complete dissolution. If insolubles remain, filter hot through a pre-warmed sintered glass funnel.
The Cloud Point Approach:
Maintain temperature at 60–65°C.
Add Solvent B dropwise via an addition funnel.
Stop immediately when a faint, persistent turbidity (cloudiness) is observed. This is the Cloud Point .
Add a small amount of Solvent A (0.5–1.0 mL) to just clear the solution again.
Seeding (The Nucleation Trigger):
Cool the solution slowly to 50°C.
Add Seed Crystals (0.1% w/w) of the pure product.
Why? Fluorinated ketones often lack the activation energy to nucleate spontaneously. Seeds provide the template, bypassing the amorphous oil phase.
Controlled Cooling (Ostwald Ripening):
Cool at a rate of 5°C per hour . Rapid cooling will cause oiling out.
If oil droplets appear (looking like "fish eyes" on the glass), reheat to 55°C until they dissolve, then cool slower.
Isolation:
Once at room temperature (20°C), verify crystal formation.
Cool further to 0–4°C in an ice bath for 1 hour to maximize yield.
Filter using vacuum filtration. Wash with a cold 1:1 mixture of Solvent A/B.
Troubleshooting: Managing the "Oiling Out" Phenomenon
If your compound separates as an oil despite following the protocol, you are likely entering the Liquid-Liquid Miscibility Gap .
Caption: Pathway comparison between desirable nucleation and undesirable oiling out (LLPS).
Corrective Actions:
Increase Solvent Volume: Dilution lowers the supersaturation level, moving the system away from the miscibility gap.
Change Antisolvent: If using Water, switch to Heptane. Water is highly cohesive and forces hydrophobic fluorinated molecules together too aggressively.
Trituration: If an oil forms, decant the supernatant solvent. Add cold pentane or hexane to the oil and scratch the flask surface with a glass rod to induce solidification.
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]
Stavber, S., Jereb, M., & Zupan, M. (2000). Solvent directing immediate fluorination of aromatic ketones. Chemical Communications, (15), 1323-1324. [Link] (Demonstrates solvent effects on fluorinated ketone reactivity and solubility).
Beckmann, W. (2000). Seeding the Crystallization of Pharmaceuticals. Organic Process Research & Development, 4(5), 372–383. [Link]
Technical Support Center: Optimizing Friedel-Crafts Acylation of Electron-Deficient Benzenes
Current Status: Operational Topic: Troubleshooting & Optimization for Deactivated Aromatic Substrates Audience: Chemical Process Engineers, Medicinal Chemists Core Technical Brief: The Deactivation Challenge Friedel-Craf...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Troubleshooting & Optimization for Deactivated Aromatic Substrates
Audience: Chemical Process Engineers, Medicinal Chemists
Core Technical Brief: The Deactivation Challenge
Friedel-Crafts (F-C) acylation is robust for benzene and activated rings (e.g., toluene, anisole). However, electron-deficient benzenes (e.g., chlorobenzene, fluorobenzene) present a steep thermodynamic hill. The presence of electron-withdrawing groups (EWGs) reduces the nucleophilicity of the
-system, making the attack on the acylium ion () sluggish.[1]
Critical Limitation:
Strongly Deactivated Rings: Substrates with strong EWGs (e.g.,
, , , ) are inert to intermolecular F-C acylation under standard conditions. In fact, nitrobenzene is frequently used as a solvent for these reactions because it will not react.
Weakly Deactivated Rings: Halobenzenes (
, , ) can be acylated but require optimized conditions, specifically regarding catalyst stoichiometry and choice.
Troubleshooting & FAQ
Issue 1: "I am getting <5% conversion with Nitrobenzene or Benzonitrile."
Diagnosis: Thermodynamic impossibility under standard conditions.
Technical Explanation: The carbocationic intermediate (sigma complex) required for substitution is too unstable due to the destabilizing effect of the strong EWG on the positive charge.
Solution:
Switch Methodologies: Do not persist with F-C. Use Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura carbonylation) or Grignard addition to a nitrile followed by hydrolysis.
Intramolecular Exception: If the acyl chloride and the deactivated ring are on the same molecule, the reaction may proceed due to favorable entropy (proximity effect). Use Polyphosphoric Acid (PPA) or Triflic Acid (TfOH) as the cyclization medium.
Issue 2: "Reaction with Chlorobenzene stops at 50% conversion."
Diagnosis: Catalyst poisoning (Product Inhibition).
Technical Explanation: The product of acylation is an aryl ketone.[2] The carbonyl oxygen is a Lewis base that forms a stable 1:1 complex with the Lewis Acid catalyst (e.g.,
). This removes the catalyst from the cycle.
Solution:
Stoichiometry Adjustment: You must use >1.1 equivalents of Lewis Acid relative to the limiting reagent.
Reasoning: 1.0 eq. is consumed by the product; the excess 0.2–0.5 eq. drives the reaction.[7]
Issue 3: "My reaction mixture is a black tar/polymer."
Diagnosis: Decomposition due to excessive heating or "hard" Lewis acids.
Technical Explanation:
is a "hard" Lewis acid and can cause polymerization or de-alkylation if alkyl groups are present.
Solution:
Switch Catalyst: Use Triflic Acid (TfOH) or Hafnium(IV) Triflate (
) . These are "superacids" or "softer" Lewis acids that often provide cleaner profiles for deactivated substrates.
Temperature Control: For chlorobenzene, reflux is often needed, but ensure strict anhydrous conditions to prevent HCl generation which can degrade sensitive substrates.
Optimization Protocols
A. Catalyst Selection Matrix
Substrate Reactivity
Recommended Catalyst
Stoichiometry
Solvent System
Typical Yield
Activated (Toluene)
, , or Zeolites
Catalytic (0.1 eq)
DCM or Neat
>90%
Weakly Deactivated (Ph-Cl, Ph-F)
(Standard)
>1.2 eq (Stoichiometric)
, Nitrobenzene, or Neat
60-85%
Weakly Deactivated (High Purity req.)
Triflic Acid (TfOH)
1.0 - 5.0 eq (Solvent/Cat.)
Neat TfOH or DCM
75-95%
Strongly Deactivated ()
NONE
N/A
N/A
0%
B. Advanced Protocol: Acylation of Chlorobenzene using Triflic Acid
Why this method? Triflic acid (
) is a superacid () capable of generating highly reactive "superelectrophiles" without the massive aluminum waste sludge.
Step-by-Step:
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (
).
Charging: Add Chlorobenzene (10 mmol, 1.0 eq) and the Acyl Chloride (e.g., Acetyl Chloride, 12 mmol, 1.2 eq).
Catalyst Addition: Cool to 0°C. Add Triflic Acid (TfOH) (1-3 mL) dropwise. Caution: TfOH is fuming and corrosive.
Reaction: Allow to warm to room temperature. Monitor via TLC/GC.
Note: For sterically hindered acyl chlorides, heating to 60°C may be required.
Quench: Pour mixture slowly onto crushed ice/NaHCO3.
Workup: Extract with DCM (3x), wash with brine, dry over
.
Visualizing the Challenge
Mechanism & Product Inhibition
The diagram below illustrates why catalytic turnover fails in standard F-C acylation.
Caption: The "Dead Catalyst" trap. The product ketone is more basic than the reactant, sequestering the Lewis Acid and requiring stoichiometric loading.[3]
Decision Tree: Optimization Strategy
Caption: Strategic decision path for selecting reagents based on substrate electronic properties.
References
BenchChem. (2025). Friedel-Crafts Acylation of Chlorobenzene: Technical Support & Protocols. Retrieved from
Olah, G. A., & Kuhn, S. J. (1958). Intermediate Complexes and the Reaction Mechanism of Friedel-Crafts Alkylations and Acylations. Journal of the American Chemical Society.
Master Organic Chemistry. (2018). Limitations of the Friedel-Crafts Acylation. Retrieved from
MDPI. (2025). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from
Chemistry LibreTexts. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from
Royal Society of Chemistry. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Retrieved from
Technical Support Center: Stability Optimization for 4-Chloro-1-(2-trifluoromethylphenyl)butane
Case Reference: STAB-CF3-CL-001 Status: Active Guide Last Updated: February 12, 2026 Subject: Prevention of degradation, sorption, and hydrolysis in solution. Executive Summary & Chemical Profile[1] Compound: 4-Chloro-1-...
Author: BenchChem Technical Support Team. Date: February 2026
Case Reference: STAB-CF3-CL-001
Status: Active Guide
Last Updated: February 12, 2026
Subject: Prevention of degradation, sorption, and hydrolysis in solution.
This guide addresses the technical challenges associated with the storage and handling of 4-Chloro-1-(2-trifluoromethylphenyl)butane . As a primary alkyl chloride attached to a lipophilic trifluoromethyl-substituted phenyl ring, this molecule presents a dual challenge: it is prone to nucleophilic attack (hydrolysis) in wet polar solvents and rapid adsorption to plastic surfaces due to high lipophilicity.
Physicochemical Snapshot
Property
Characteristic
Implication for Stability
Functional Group
Primary Alkyl Chloride ()
Susceptible to hydrolysis and elimination reactions.
Substituent
2-Trifluoromethyl ()
Increases lipophilicity; electron-withdrawing nature stabilizes the ring but alters solubility.
State
Liquid (Oil)
High viscosity; difficult to weigh small aliquots accurately without density correction.
LogP (Est.)
~4.5 - 5.0
High. Aggressive sorption to polypropylene (PP) and polystyrene (PS).
Critical Stability Mechanisms (The "Why")
To preserve the integrity of your compound, you must understand the degradation pathways.
Mechanism A: Hydrolysis in DMSO
Dimethyl sulfoxide (DMSO) is the standard solvent for biological screening, but it is hygroscopic . It absorbs atmospheric water rapidly.
The Reaction: Water acts as a nucleophile, attacking the terminal carbon attached to the chlorine.[1]
The Product: 4-Hydroxy-1-(2-trifluoromethylphenyl)butane (The Alcohol) + HCl.
The Catalyst: The
group is electron-withdrawing, but the alkyl chain length (4 carbons) insulates the reaction center. However, the accumulation of HCl (acid) can autocatalyze further degradation or damage sensitive co-solutes.
Mechanism B: Surface Adsorption (The "Vanishing" Compound)
Due to the hydrophobic
group and the butyl chain, this molecule is "grease-like."
The Issue: When stored in polypropylene (Eppendorf) tubes, the molecules migrate into the polymer matrix.
Result: A 10 mM stock solution can effectively become 5 mM in 24 hours, leading to false negatives in potency assays.
Visualizing the Degradation Pathways
The following diagram maps the degradation logic and decision points for troubleshooting.
Figure 1: Mechanistic pathway showing the two primary failure modes: Hydrolysis via water ingress and Signal Loss via plastic sorption.
Troubleshooting Guide & FAQs
Scenario 1: "My LC-MS peak area dropped by 40% overnight."
Diagnosis: Surface Sorption.
The Cause: You likely prepared the stock solution or intermediate dilution in a polypropylene (plastic) tube.
The Fix:
Switch to Glass: All stock solutions (>1 mM) must be stored in amber borosilicate glass vials with PTFE-lined caps.
Low-Retention Tips: Use low-retention pipette tips for transfers, but do not leave the liquid in the tip for longer than necessary.
Pre-saturation: If plastic plates are unavoidable (e.g., 96-well assays), add 0.01% Tween-20 to the buffer before adding the compound. The surfactant occupies the binding sites on the plastic.
Scenario 2: "I see a new peak eluting earlier than my main compound."
Diagnosis: Hydrolysis (Formation of the Alcohol).[2]
The Cause: Wet DMSO. The alcohol derivative is more polar than the chloride and will elute earlier on a Reverse Phase (C18) column.
The Fix:
Check Water Content: DMSO stocks absorb water from the air. If the bottle has been opened multiple times, it is likely "wet."
Use Single-Use Aliquots: Do not freeze/thaw the main stock repeatedly. Condensation forms inside the vial upon thawing.
Alternative Solvent: If biology permits, store the stock in Anhydrous Acetonitrile at -20°C. Acetonitrile is not hygroscopic and stabilizes alkyl chlorides better than DMSO.
Scenario 3: "The solution turned cloudy upon dilution into buffer."
Diagnosis: Precipitation (Solubility Limit).
The Cause: The
group and the butyl chain make this molecule highly insoluble in water.
The Fix:
Step-Down Dilution: Do not jump from 100% DMSO to 100% aqueous buffer. Create an intermediate (e.g., 10% DMSO) step.
Sonicate: Mild sonication (5 mins) can help, but watch the temperature.
Limit: Ensure your final assay concentration does not exceed the solubility limit (likely < 50 µM in aqueous buffer).
Standard Operating Procedure (SOP) for Stock Preparation
Solvent: Anhydrous DMSO (99.9%, stored over molecular sieves) OR Anhydrous Acetonitrile.
Container: Amber Glass Vial (2 mL or 4 mL) with PTFE-lined screw cap.
Gas: Argon or Nitrogen stream.
Protocol:
Weighing: Weigh approximately 10-20 mg of the oil directly into the glass vial. Note: Do not weigh onto a plastic boat and transfer; you will lose mass to the plastic.
Calculation: Calculate the exact volume of solvent required for 10 mM concentration based on the specific mass.
Solvation: Add the calculated volume of Anhydrous DMSO.
Inerting: Gently blow a stream of Argon/Nitrogen over the liquid surface for 10 seconds to displace humid air.
Sealing: Cap tightly immediately.
Mixing: Vortex for 30 seconds.
Storage: Store at -20°C.
QC Check (Self-Validating Step):
Before using a stock stored for >1 month:
Run a generic HPLC/UPLC gradient (5% -> 95% Acetonitrile/Water).
Pass Criteria: Purity > 95%.
Fail Criteria: Presence of an earlier eluting peak (Hydrolysis) > 5%.
Solvent Compatibility Matrix
Solvent
Stability Rating
Notes
Anhydrous Acetonitrile
⭐⭐⭐⭐⭐ (Best)
Non-hygroscopic. Best for long-term storage (-20°C).
Anhydrous DMSO
⭐⭐⭐⭐ (Good)
Standard for bio-assays. Must be kept dry.[4] Freezes at 18°C.
Ethanol / Methanol
⭐⭐ (Poor)
Nucleophilic solvents. Risk of solvolysis (forming ethyl/methyl ethers) over long periods.
Water / PBS
⭐ (Avoid)
Immediate precipitation and slow hydrolysis. Use only for final assay dilution.
References
Solvent Effects on Alkyl Halide Stability
Mechanism of Hydrolysis:[2][1][5] Nucleophilic substitution (
) of primary alkyl halides is accelerated in polar aprotic solvents (like DMSO) if water is present due to cation solvation and increased nucleophilicity of hydroxide ions.
Source:
Sorption to Plastics
Lipophilic Compounds: Studies confirm that hydrophobic peptides and small molecules (LogP > 3) show significant adsorption to polypropylene surfaces, often requiring glass or low-binding consumables.[6]
Source: (Contextual citation for lipophilic sorption principles).
Core Principles: The Dueling Influences of Steric and Electronic Effects
An In-Depth Guide to the Comparative Reactivity of Ortho- vs. Para-Trifluoromethyl Butyrophenones For professionals in medicinal chemistry and drug development, trifluoromethylated scaffolds are indispensable due to the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Comparative Reactivity of Ortho- vs. Para-Trifluoromethyl Butyrophenones
For professionals in medicinal chemistry and drug development, trifluoromethylated scaffolds are indispensable due to the unique properties conferred by the trifluoromethyl (-CF3) group. Its strong electron-withdrawing nature and metabolic stability can significantly enhance a drug candidate's potency, lipophilicity, and pharmacokinetic profile.[1][2] Among these scaffolds, trifluoromethyl butyrophenones are common intermediates. However, the positional isomerism of the -CF3 group—specifically, its placement at the ortho or para position relative to the butyryl group—creates profound differences in chemical reactivity.
This guide provides an in-depth comparison of the reactivity of ortho-trifluoromethyl butyrophenone and para-trifluoromethyl butyrophenone. By examining the electronic and steric effects of the -CF3 group, we will dissect the differential reactivity at the carbonyl center, the aromatic ring, and the butyryl side-chain. This analysis is supported by established chemical principles and provides actionable experimental protocols for validation.
The reactivity of these isomers is dictated by two primary characteristics of the trifluoromethyl group:
Strong Inductive Electron Withdrawal (-I Effect): The three highly electronegative fluorine atoms create a powerful dipole, pulling electron density away from the aromatic ring and the attached carbonyl group. This effect is paramount in defining the electrophilicity of different parts of the molecule.[1]
Significant Steric Hindrance (for the ortho isomer): When placed at the ortho position, the bulky -CF3 group physically obstructs the space around the adjacent butyryl side-chain, impeding the approach of chemical reagents.[3]
These two factors are in constant interplay, leading to distinct chemical behaviors for each isomer.
Comparative Analysis I: Reactivity of the Carbonyl Group
The carbonyl carbon is a key reactive site, susceptible to nucleophilic attack. The potent electron-withdrawing nature of the -CF3 group enhances the electrophilicity of this carbon, making both isomers more reactive towards nucleophiles than unsubstituted butyrophenone.[4][5] However, the positional isomerism creates a clear distinction in their reaction rates.
Hypothesis: The para-isomer will exhibit significantly higher reactivity in nucleophilic addition reactions due to the unhindered nature of its carbonyl group. In the ortho-isomer, severe steric hindrance from the adjacent -CF3 group will shield the carbonyl carbon, dramatically slowing the rate of attack.[3]
Data Summary: Predicted Reactivity in Nucleophilic Additions
Reaction Type
Reagent Example
Predicted More Reactive Isomer
Rationale
Reduction
Sodium Borohydride (NaBH₄)
para-Trifluoromethyl Butyrophenone
Reduced steric hindrance allows for easier approach of the hydride nucleophile to the carbonyl carbon.
Organometallic Addition
Phenylmagnesium Bromide (PhMgBr)
para-Trifluoromethyl Butyrophenone
The bulky Grignard reagent is highly sensitive to steric crowding at the electrophilic center.
Cyanohydrin Formation
Sodium Cyanide (NaCN) / H⁺
para-Trifluoromethyl Butyrophenone
While cyanide is a small nucleophile, the transition state is still subject to steric strain in the ortho-isomer.
Visualization: Steric Hindrance at the Carbonyl Carbon
Caption: Steric clash between the ortho-CF3 group and an incoming nucleophile.
Experimental Protocol: Competitive Reduction of ortho- and para-Trifluoromethyl Butyrophenones
This protocol is designed to provide quantitative data on the relative reactivity of the two isomers towards a common nucleophile.
Objective: To determine the relative rate of reduction by reacting an equimolar mixture of the two isomers with a substoichiometric amount of sodium borohydride.
Materials:
ortho-Trifluoromethyl butyrophenone
para-Trifluoromethyl butyrophenone
Sodium borohydride (NaBH₄)
Methanol (anhydrous)
Dichloromethane (DCM)
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous magnesium sulfate (MgSO₄)
Internal standard (e.g., dodecane)
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add ortho-trifluoromethyl butyrophenone (1.0 mmol, 218 mg), para-trifluoromethyl butyrophenone (1.0 mmol, 218 mg), and a known amount of internal standard (e.g., 0.5 mmol dodecane). Dissolve the mixture in 10 mL of anhydrous methanol.
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
Initiation: Prepare a solution of NaBH₄ (0.25 mmol, 9.5 mg) in 5 mL of cold, anhydrous methanol. Add this solution dropwise to the stirred ketone mixture over 5 minutes.
Reaction Monitoring: Allow the reaction to stir at 0 °C. Withdraw aliquots (0.1 mL) at regular intervals (e.g., 0, 5, 15, 30, and 60 minutes).
Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of saturated aqueous NH₄Cl and 1 mL of DCM. Shake vigorously.
Sample Preparation: Separate the organic layer of each quenched aliquot. Analyze the organic layer directly by GC-FID to determine the relative consumption of the starting materials.
Data Analysis: Calculate the ratio of the peak area of each isomer to the internal standard at each time point. Plot the concentration of each isomer versus time to determine the relative reaction rates.
Expected Outcome: The concentration of the para-isomer will decrease much more rapidly than that of the ortho-isomer, confirming its higher reactivity towards nucleophilic attack.
Comparative Analysis II: Reactivity of the Aromatic Ring
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives.[6] Both the butyryl group (-COR) and the trifluoromethyl group (-CF3) are electron-withdrawing and therefore deactivate the aromatic ring towards electrophilic attack.[7][8] Crucially, both groups are also meta-directors.[9][10]
Hypothesis: Both isomers will be highly deactivated towards EAS. When a reaction is forced, the regiochemical outcome will be dictated by the combined directing effects of both substituents.
para-Isomer: The two groups are para to each other. The positions meta to the -CF3 group are the same as the positions ortho to the butyryl group. Electrophilic attack will occur at this position, leading to a single major product.
ortho-Isomer: The groups are adjacent. The positions meta to the -CF3 group are C4 and C6. The positions meta to the butyryl group are C3 and C5. The directing effects are not perfectly aligned, and steric hindrance from both groups will further complicate the reaction, likely leading to lower yields and potentially a mixture of products.
Data Summary: Predicted Regioselectivity in Electrophilic Aromatic Substitution (Nitration)
Isomer
Activating/Deactivating
Directing Effect of -CF3
Directing Effect of -COPr
Predicted Major Product Position(s)
para
Strongly Deactivated
meta (positions 2, 6)
meta (positions 2, 6)
2-nitro (and 6-nitro, which is identical)
ortho
Strongly Deactivated
meta (positions 4, 6)
meta (positions 3, 5)
4-nitro (least sterically hindered position)
Visualization: EAS Intermediates for the para-Isomer
Caption: Destabilization of the intermediate during ortho attack explains the meta-directing effect.
Experimental Protocol: Comparative Nitration
Objective: To compare the reactivity and regioselectivity of the two isomers under standard nitrating conditions.
Materials:
ortho-Trifluoromethyl butyrophenone
para-Trifluoromethyl butyrophenone
Fuming nitric acid (HNO₃)
Concentrated sulfuric acid (H₂SO₄)
Ice
Diethyl ether
Procedure:
Reaction Setup: Prepare two separate flasks. In each, add concentrated H₂SO₄ (5 mL) and cool to 0 °C in an ice bath.
Substrate Addition: To Flask A, slowly add ortho-trifluoromethyl butyrophenone (1.0 mmol). To Flask B, slowly add para-trifluoromethyl butyrophenone (1.0 mmol). Keep both flasks at 0 °C.
Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding fuming HNO₃ (1.1 mmol) to concentrated H₂SO₄ (2 mL) at 0 °C.
Initiation: Slowly add the nitrating mixture dropwise to each flask containing the butyrophenone isomer. Maintain the temperature below 10 °C.
Reaction: After the addition is complete, allow the reactions to stir at room temperature for 2 hours.
Workup: Carefully pour each reaction mixture over crushed ice. Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous MgSO₄.
Analysis: After removing the solvent under reduced pressure, analyze the crude product by ¹H NMR, ¹⁹F NMR, and LC-MS to determine the conversion and identify the isomeric products formed.
Expected Outcome: The para-isomer will yield a single major product, 4-butyryl-3-nitro-benzotrifluoride. The ortho-isomer will likely show a lower conversion rate and may produce a mixture of isomers, with the 2-butyryl-5-nitro-benzotrifluoride being the most probable major product due to steric considerations.
Conclusion: A Tale of Two Isomers
While both ortho- and para-trifluoromethyl butyrophenone are valuable chemical intermediates, their reactivity profiles are starkly different.
For reactions at the carbonyl center, the para-isomer is the clear choice for predictable and high-yielding transformations. Its unhindered nature allows for facile nucleophilic attack. The ortho-isomer is significantly less reactive at this position due to steric shielding.
For reactions on the aromatic ring, both isomers are challenging substrates. The strong deactivation from both substituents requires harsh conditions. However, the para-isomer offers superior regiochemical control, leading to a more predictable product outcome.
These differences are not merely academic; they have profound implications for synthesis design. A researcher aiming to modify the carbonyl group should select the para-isomer, whereas a synthetic plan requiring functionalization of the aromatic ring must carefully consider the complex directing effects and steric hindrance presented by the ortho-isomer. Understanding these nuances is critical for the efficient and successful development of novel pharmaceutical agents.
References
Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic Trifluoromethylation of Carbonyl Compounds and Derivatives. Chemical Reviews, 97(3), 757-786.
Sugiyama, T., & Matsui, K. (1982). Dramatic Change of Carbonyl Oxide Reactivity by the Potent Electron-Withdrawing Trifluoromethyl Group. The Journal of Organic Chemistry, 47(9), 1639-1644.
Total Synthesis. (n.d.). Electrophilic Aromatic Substitution Mechanism & Key Concepts. Retrieved from [Link]
Juárez-Mosqueda, M. L., & Moyano, A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5420.
Beisel, T., & Morken, J. P. (2015). Nucleophilic Addition of Benzylboronates to Activated Ketones. Organic Letters, 17(11), 2636–2639.
Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Retrieved from [Link]
Claramunt, R. M., & Al-Zuaidy, E. F. (2014).
Shibata, N., & Matsnev, A. (2010). 4-Trifluoromethyl-p-quinols as dielectrophiles: three-component, double nucleophilic addition/aromatization reactions. Beilstein Journal of Organic Chemistry, 6, 61.
Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]
Evano, G., & Hajar, B. (2022). Directing groups used for the direct ortho‐, meta‐ or para‐ C−H perfluoroalkylation of arenes. Chemistry – A European Journal, 28(22), e202104332.
Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Retrieved from [Link]
Sosnovskikh, V. Y. (2014). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Russian Chemical Reviews, 83(10), 893-913.
Netto-Ferreira, J. C., & Lissi, E. A. (1985). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 81(5), 1127-1136.
Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Reactivity comparison of trifluoroacetophenone and acetophenone. Retrieved from [Link]
Gini, A., & Melen, R. L. (2021). Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones. The Journal of Organic Chemistry, 86(20), 14269–14279.
Fowler, J. S., Arnett, C. D., Wolf, A. P., MacGregor, R. R., Norton, E. F., & Findley, A. M. (1982). Comparison of three 18F-labeled butyrophenone neuroleptic drugs in the baboon using positron emission tomography.
Beierle, J. M., & Toste, F. D. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 112(7), 4004-4016.
Prakash, G. K. S., & Hu, J. (2018). Direct nucleophilic trifluoromethylation of carbonyl compounds by potent greenhouse gas, fluoroform: Improving the reactivity of anionoid trifluoromethyl species in glymes. Scientific Reports, 8(1), 10891.
Yamada, T., & Nagata, T. (2006). Catalytic enantioselective borohydride reduction of ortho-fluorinated benzophenones. Organic Letters, 8(14), 3025–3027.
Li, Y., & Wang, J. (2022). Copper Powder-Catalyzed α-Alkynylation of Secondary Alcohols via Isodesmic Reaction. The Journal of Organic Chemistry, 87(5), 3506–3516.